5-chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole
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Overview
Description
5-chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom, a methoxymethyl group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution reactions: The introduction of the chlorine atom, methoxymethyl group, and phenyl group can be carried out through various substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride. The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chlorine atom or the pyrazole ring, resulting in the formation of corresponding reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Substitution: Nucleophiles like ammonia, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogen replacing the chlorine atom or reducing the pyrazole ring.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity and can be investigated for its potential as a pharmaceutical agent. It can be screened for activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can involve binding to the active site of an enzyme, modulating receptor activity, or intercalating with DNA. The exact pathways and molecular targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
- 5-chloro-4-(methoxymethyl)-1,3-dimethylpyrazole
- 5-chloro-4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile
Comparison:
- Structural Differences: While these compounds share some structural similarities, such as the presence of a chlorine atom and a methoxymethyl group, they differ in other substituents and the core ring structure.
- Unique Properties: 5-chloro-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s lipophilicity, potentially affecting its interaction with biological membranes and molecular targets.
Properties
IUPAC Name |
5-chloro-4-(methoxymethyl)-1-methyl-3-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-15-12(13)10(8-16-2)11(14-15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDMMGOSXLHEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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